molecular formula C8H6BrF3 B1291845 1-Bromo-2-methyl-4-(trifluoromethyl)benzene CAS No. 929000-62-4

1-Bromo-2-methyl-4-(trifluoromethyl)benzene

Cat. No.: B1291845
CAS No.: 929000-62-4
M. Wt: 239.03 g/mol
InChI Key: NXHNLJDFFBZSKJ-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3. It is a derivative of benzene, where a bromine atom, a methyl group, and a trifluoromethyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 2-methyl-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

1-Bromo-2-methyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Mechanism of Action

The mechanism by which 1-Bromo-2-methyl-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various nucleophilic substitution and palladium-catalyzed coupling reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring .

Biological Activity

1-Bromo-2-methyl-4-(trifluoromethyl)benzene, also known by its CAS number 929000-62-4, is a halogenated aromatic compound with notable structural features, including a bromine atom and a trifluoromethyl group attached to a methyl-substituted benzene ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and material sciences, due to its potential as an intermediate in the synthesis of biologically active compounds.

  • Molecular Formula : C₈H₆BrF₃
  • Molecular Weight : Approximately 239.03 g/mol
  • Structure : The presence of the trifluoromethyl group enhances the reactivity of the compound, influencing its biological interactions.

Biological Activity Overview

Despite its structural significance, specific scientific literature detailing the biological activity of this compound is limited. However, some insights can be drawn from related compounds and general properties associated with halogenated aromatics.

Potential Biological Effects

  • Antimicrobial Activity : Compounds with similar halogenated structures often exhibit antimicrobial properties. For instance, bromine substituents have been shown to enhance antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . Although direct studies on this compound are lacking, it may exhibit similar behaviors based on structural analogies.
  • Cytotoxicity : Related compounds have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies on brominated compounds demonstrated significant cytotoxicity in cancer models such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell viability . The unique structure of this compound suggests potential for similar anticancer activity.
  • Skin Irritation Potential : The compound is noted for its potential to cause skin irritation upon exposure, which is a common characteristic of many halogenated aromatic compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of halogenated compounds. The presence of halogens like bromine and fluorine can significantly alter the pharmacological profile:

  • Bromine Substituents : Often enhance antibacterial properties.
  • Trifluoromethyl Group : Known to increase lipophilicity and bioavailability, potentially leading to improved pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The following table summarizes several structurally similar compounds and their respective properties:

Compound NameCAS NumberSimilarity IndexNotable Activity
2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene1356114-12-91.00Antimicrobial activity
2-Bromo-1-methyl-4-(trifluoromethyl)benzene66417-30-90.97Cytotoxic effects against cancer cells
2-Bromo-5-methylbenzotrifluoride261952-20-90.97Potential anti-inflammatory properties

Case Studies and Research Findings

While specific studies on this compound are scarce, research on analogous compounds provides valuable insights into potential applications:

  • Cytotoxicity Studies : Research indicates that brominated derivatives exhibit varying degrees of cytotoxicity across different cancer cell lines . These findings suggest that further exploration of this compound could yield significant results in cancer therapeutics.
  • Antimicrobial Activity : The presence of bromine has been linked to enhanced antibacterial effects in various studies . This suggests that similar mechanisms may be at play for the compound .
  • Toxicological Assessments : Toxicological evaluations indicate that handling precautions should be taken due to potential irritant effects . This aligns with broader safety data for halogenated aromatic compounds.

Properties

IUPAC Name

1-bromo-2-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNLJDFFBZSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628096
Record name 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-62-4
Record name 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methyl-4-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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